4-[(dibenzylamino)methyl]-3-biphenylol
Description
4-[(Dibenzylamino)methyl]-3-biphenylol is a synthetic organic compound featuring a biphenyl core substituted with a hydroxyl group at position 3 and a dibenzylamino-methyl group at position 4.
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]-5-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c29-27-18-25(24-14-8-3-9-15-24)16-17-26(27)21-28(19-22-10-4-1-5-11-22)20-23-12-6-2-7-13-23/h1-18,29H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURWJYFDMYDFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Cycloalkane Carboxylic Acid Derivatives
Several cycloalkane-based compounds with dibenzylamino substituents are documented in patent applications (). Key comparisons include:
Key Observations :
- Substituent Effects : The hydroxyl group in 3-biphenylol may confer acidity (pKa ~10) and hydrogen-bonding capacity, unlike the carboxylic acid groups in cycloalkane analogs.
- Molecular Weight : The target compound’s higher molecular weight (~371.5 vs. 323–351 for cycloalkanes) could influence solubility and bioavailability.
Quinolone Antibiotics with Dibenzylamino Substituents
describes ciprofloxacin/norfloxacin derivatives (e.g., CD-12, ND-12) modified with dibenzylaminoacetyl groups on the piperazine ring. These compounds exhibit antibacterial activity, highlighting the role of dibenzylamino groups in enhancing interactions with bacterial targets .
| Compound Name | Core Structure | Substituents | MIC (μg/mL) vs. E. coli | Notes |
|---|---|---|---|---|
| CD-12 (Ciprofloxacin derivative) | Quinolone | -N(CH₂Ph)₂-acetyl-piperazine | 0.25–0.5 | Enhanced potency vs. parent drug |
| ND-12 (Norfloxacin derivative) | Quinolone | -N(CH₂Ph)₂-acetyl-piperazine | 0.5–1.0 | Moderate bioavailability |
| This compound | Biphenyl | -OH, -CH₂N(CH₂Ph)₂ | N/A | Unreported bioactivity |
Key Observations :
- Bioactivity: The dibenzylamino group in quinolones improves antibacterial activity by likely enhancing target binding (e.g., DNA gyrase inhibition). However, the biphenylol derivative’s lack of a fluorinated quinolone core may limit similar mechanisms.
- Structural Flexibility : The acetyl-piperazine linker in CD-12/ND-12 allows conformational adaptability, whereas the rigid biphenyl core may restrict binding to certain targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
